Dodecanoic acid, 4-methoxyphenyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 4-methoxyphenyl ester typically involves the esterification of dodecanoic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts in these reactors can also improve the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 4-methoxyphenol.
Reduction: 4-methoxyphenylmethanol and dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of fragrances and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with antimicrobial properties.
4-Methoxyphenol: An aromatic compound with antioxidant properties.
Dodecanoic acid, phenylmethyl ester: Another ester of dodecanoic acid with similar applications.
Uniqueness
Dodecanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which enhances its antimicrobial activity compared to other dodecanoic acid esters. This makes it a valuable compound for research and industrial applications where antimicrobial properties are desired .
Properties
CAS No. |
55250-82-3 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) dodecanoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3 |
InChI Key |
UOHXNBCEJNQXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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